![molecular formula C26H26ClFN2O3 B2481956 1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol CAS No. 667891-26-1](/img/structure/B2481956.png)

1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

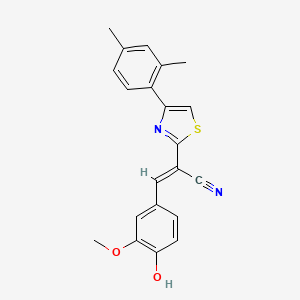

The compound belongs to a class of molecules that often exhibit significant biological activity, making them subjects of interest in medicinal chemistry and pharmacological research. The presence of piperazine, chlorobenzoyl, and fluorophenyl moieties suggests potential interactions with biological receptors or enzymes, which is a common motivation for the synthesis and study of such compounds.

Synthesis Analysis

Synthesis routes for related compounds typically involve multi-step organic reactions, including acetylation, nucleophilic substitution, and deprotection steps. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involves ferulic acid acetylation followed by reaction with piperazine and subsequent deacetylation to yield the target product (Wang Xiao-shan, 2011).

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been elucidated using techniques such as IR spectroscopy, NMR (1H, 13C), and mass spectrometry (MS), confirming the expected arrangements of functional groups and overall molecular architecture.

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, influenced by the functional groups present. For instance, the presence of a piperazine ring suggests possible reactions involving nitrogen, such as alkylation or acylation, while chlorobenzoyl and fluorophenyl groups may undergo electrophilic aromatic substitution.

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline form, can be characterized using techniques like X-ray crystallography. For example, the crystal structure of related heterocyclic compounds has been determined, providing insights into the compound's stability and interactions in the solid state (G. Lv et al., 2019).

Wissenschaftliche Forschungsanwendungen

Antidepressant Drug Development

A study by Martínez et al. (2001) discusses the synthesis of new derivatives with dual activity at 5-HT1A serotonin receptors and serotonin transporter, indicating potential as antidepressant drugs. These compounds, including those with a structural resemblance to 1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol, show high nanomolar affinity for both 5-HT1A receptors and serotonin transporters, suggesting their potential in antidepressant medication development (Martínez et al., 2001).

Anticancer Drug Development

Yamali et al. (2016) synthesized phenolic bis Mannich bases with similar structures and evaluated their cytotoxic and carbonic anhydrase enzyme inhibitory effects, aiming for lead compounds in anticancer drug development. The study underscores the potential of these compounds, including analogs of 1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol, in creating effective anticancer agents (Yamali et al., 2016).

Drug Synthesis and Modification

Botteghi et al. (2001) report the synthesis of neuroleptic agents Fluspirilen and Penfluridol, which contain structural elements similar to 1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol. This study highlights the compound's relevance in the synthesis and modification of drugs with specific neurological applications (Botteghi et al., 2001).

Antimalarial Activity

Mendoza et al. (2011) synthesized piperazine and pyrrolidine derivatives and evaluated their ability to inhibit the growth of Plasmodium falciparum. This research suggests the potential use of compounds structurally related to 1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol in antimalarial therapies (Mendoza et al., 2011).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with the peroxisome proliferator-activated receptor alpha (ppara) .

Biochemical Pathways

Compounds interacting with ppara are known to play a crucial role in the regulation of lipid metabolism, inflammation, and glucose homeostasis .

Pharmacokinetics

Similar compounds are known to be well absorbed and extensively metabolized, with the metabolites being excreted primarily in the urine .

Result of Action

Activation of ppara by similar compounds is known to result in the upregulation of genes involved in fatty acid oxidation, leading to decreased triglyceride levels and increased high-density lipoprotein (hdl) cholesterol levels .

Eigenschaften

IUPAC Name |

(4-chlorophenyl)-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClFN2O3/c27-21-9-5-19(6-10-21)26(32)20-7-11-23(12-8-20)33-18-22(31)17-29-13-15-30(16-14-29)25-4-2-1-3-24(25)28/h1-12,22,31H,13-18H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLNMNIETZWAOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone oxalate](/img/structure/B2481876.png)

![8-Butyryl-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2481880.png)

![4-isopropoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2481883.png)

![4-chloro-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol](/img/structure/B2481888.png)

![1-Ethyl-3-[(Z)-(2-phenyl-1-pyridin-2-ylethylidene)amino]thiourea](/img/structure/B2481889.png)

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid](/img/structure/B2481890.png)

![Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2481892.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea](/img/structure/B2481893.png)

![Methyl 3-[(3,4-dichlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2481894.png)

![3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2481896.png)